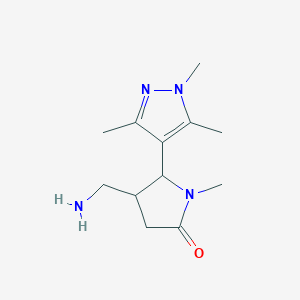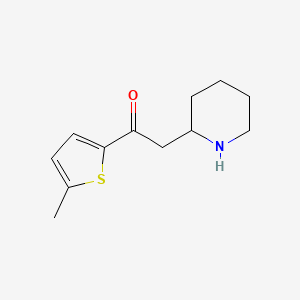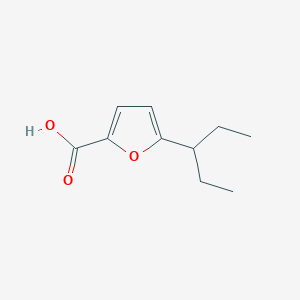![molecular formula C8H12N2OS B13303760 2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole](/img/structure/B13303760.png)
2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole is a heterocyclic compound that contains both azetidine and thiazole rings.
Preparation Methods
The synthesis of 2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole typically involves the reaction of azetidine derivatives with thiazole precursors. One common method involves the use of azetidin-3-ol, which reacts with 4-methyl-1,3-thiazole under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) .
Chemical Reactions Analysis
2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiazole or azetidine rings are replaced by other groups. .
Scientific Research Applications
2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiazole ring can participate in electron transfer processes, affecting cellular pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole can be compared with other similar compounds, such as:
2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole: This compound has a similar structure but contains an oxadiazole ring instead of a thiazole ring.
4-(Azetidin-3-yloxy)-5-methyl-1,2-oxazole: This compound contains an oxazole ring and is explored for its unique chemical reactivity and potential as a synthetic intermediate.
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-(azetidin-3-yloxymethyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H12N2OS/c1-6-5-12-8(10-6)4-11-7-2-9-3-7/h5,7,9H,2-4H2,1H3 |
InChI Key |
PAHSYYRPTWLKJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)COC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13303678.png)



![Butyl[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B13303697.png)
![2-[(Heptan-2-yl)amino]propane-1,3-diol](/img/structure/B13303706.png)


![2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13303731.png)
![7-[(1H-Pyrrol-2-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13303741.png)
![2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide](/img/structure/B13303749.png)

![2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid](/img/structure/B13303766.png)
